4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2O. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted with a bromine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 1-position. It is a solid at room temperature and is used in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the pyridine ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-amino-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, 4-thio-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, etc.
Oxidation Products: 4-bromo-7-formyl-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Reduction Products: 4-bromo-7-methoxy-1-methyl-1,2-dihydro-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites, thereby altering the function of the target protein. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Uniqueness
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyrrolo[2,3-c]pyridine core. This combination of substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-bromo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-7(10)5-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQJYENGQPFQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211198 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103352-52-7 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103352-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.